N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Description
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a methylsulfanyl group at position 2 and a thiazole ring at position 2. The thiazole moiety is further substituted with a 5-chlorothiophen-2-yl group, conferring distinct electronic and steric properties. This structural framework is common in bioactive molecules targeting enzymes or receptors, particularly in antimicrobial, anticancer, and pesticidal applications .
The compound’s molecular formula is C₁₆H₁₀ClN₃OS₂, with a molecular weight of 367.86 g/mol. Its design leverages the thiazole scaffold’s rigidity and the sulfanyl group’s lipophilicity, which may enhance membrane permeability and metabolic stability compared to more polar analogs .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c1-20-11-5-3-2-4-9(11)14(19)18-15-17-10(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRUFFIJXFKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole and chlorothiophene intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structure: Replaces the 5-chlorothiophene with a 4-methylphenyl group and substitutes methylsulfanyl with phenoxy.
- Activity: Exhibited 129.23% efficacy in plant growth modulation (p < 0.05), suggesting that aromatic substituents (phenoxy) enhance bioactivity in certain contexts .
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
- Structure : Substitutes 5-chlorothiophene with pyridin-2-yl.
- Properties : Higher polarity due to the pyridine ring, improving solubility but possibly reducing cellular uptake. This compound is categorized under EN300-217387 (Category F3) .
- Application : Likely optimized for CNS targets due to pyridine’s hydrogen-bonding capacity.
N-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Structure : Incorporates an indole and tetrazole moiety.
- Activity : The tetrazole group enhances metabolic stability and mimics carboxylic acid bioisosteres, making this compound suitable for prolonged action in enzyme inhibition .
Analogues with Modified Sulfur-Containing Substituents
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
- Structure : Replaces thiazole with oxadiazole and adds a diethylsulfamoyl group.
- The sulfamoyl group enhances solubility (Molecular Weight: 469.0 g/mol) but may reduce membrane permeability .
- Key Difference : Oxadiazole’s lower basicity compared to thiazole alters pharmacokinetic profiles.
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide
Key Observations :
Thiophene vs. Phenyl Substitutions : The 5-chlorothiophene in the target compound likely enhances π-π stacking and halogen bonding compared to phenyl analogs, improving target affinity .
Sulfanyl vs. Sulfonamide Groups : Methylsulfanyl provides moderate lipophilicity (clogP ~3.6), while sulfonamides (e.g., diethylsulfamoyl) increase polarity and solubility but may reduce bioavailability .
Heterocycle Impact : Thiazole’s sulfur atom contributes to metabolic stability, whereas oxadiazole’s nitrogen-rich structure may improve binding to metalloenzymes .
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a benzothiazole moiety, and a chlorothiophene substituent. Its synthesis typically involves multi-step chemical reactions. A common synthetic route includes:
- Formation of the Thiazole Ring : This can be achieved by reacting 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid.
- Coupling with Benzamide : The thiazole derivative is then coupled with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Anti-inflammatory Properties
Recent studies have demonstrated the compound's potent anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays have shown that it exhibits selective inhibition of COX-2, which is crucial for mediating inflammation.
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.76 - 9.01 | High |
In vivo studies further confirmed these findings, showcasing significant analgesic effects in animal models when administered at varying doses .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the anti-inflammatory potential of various derivatives of thiazole compounds. The results indicated that several derivatives, including this compound, displayed promising COX-2 inhibitory activity compared to standard drugs like celecoxib .
- In Vivo Analgesic Studies : In vivo experiments utilizing the hot plate method demonstrated that the compound significantly reduced pain response in animal models at doses of 5, 10, and 20 mg/kg body weight. These findings suggest its potential utility as an analgesic agent .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of COX Enzymes : By binding to COX enzymes, particularly COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Antioxidant Mechanisms : The compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative stress and cellular damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
